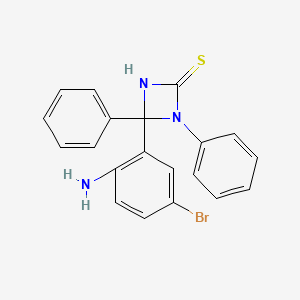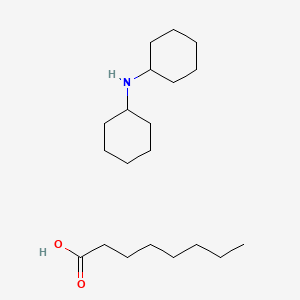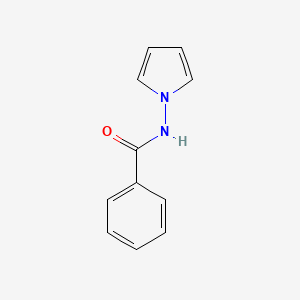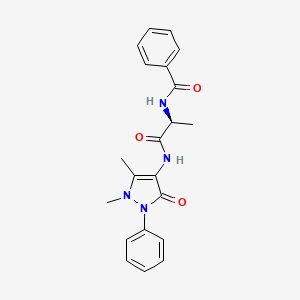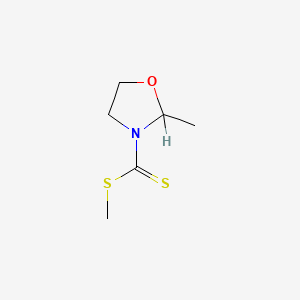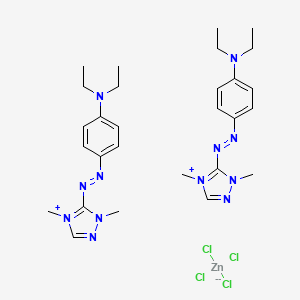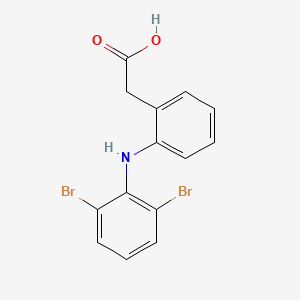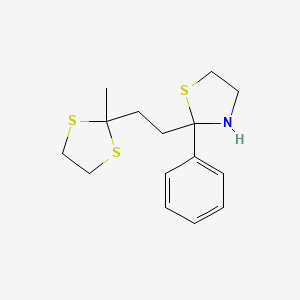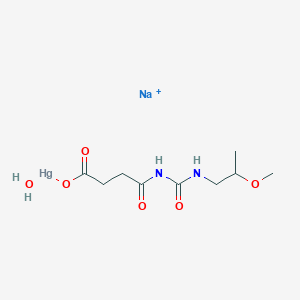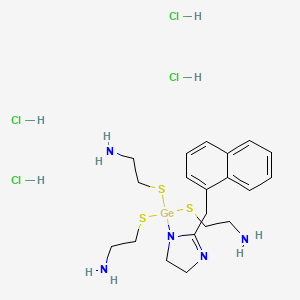
3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide is a synthetic organic compound known for its intercalative properties with DNA. It is structurally related to ethidium bromide, a well-known nucleic acid stain used in molecular biology. This compound is characterized by its ability to insert itself between the base pairs of DNA, making it useful in various biochemical and molecular biology applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide typically involves multi-step organic reactions. The process begins with the preparation of the phenanthridine core, followed by the introduction of amino groups at the 3 and 8 positions, and the ethyl and thienyl groups at the 5 and 6 positions, respectively. The final step involves the formation of the bromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the phenanthridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenanthridinium derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide is used as a fluorescent probe for studying nucleic acids. Its intercalative properties make it valuable for investigating DNA-binding interactions and conformational changes .
Biology
In biological research, this compound is employed in techniques such as gel electrophoresis and fluorescence microscopy to visualize and quantify nucleic acids. It is also used in studying the mechanisms of DNA replication and repair .
Medicine
Its ability to bind to DNA makes it a candidate for developing anti-cancer drugs that target rapidly dividing cells .
Industry
In the industrial sector, this compound is used in the production of fluorescent dyes and stains for various applications, including quality control and diagnostic assays .
Wirkmechanismus
The primary mechanism of action of 3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide involves intercalation into the DNA double helix. This intercalation disrupts the normal helical structure of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between base pairs, forming stable complexes with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethidium Bromide:
Dimidium Bromide:
Uniqueness
3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide is unique due to the presence of the thienyl group, which may enhance its binding affinity and specificity for certain DNA sequences. This structural variation can lead to differences in fluorescence properties and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
110532-50-8 |
|---|---|
Molekularformel |
C19H18BrN3S |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
5-ethyl-6-thiophen-2-ylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C19H17N3S.BrH/c1-2-22-17-11-13(21)6-8-15(17)14-7-5-12(20)10-16(14)19(22)18-4-3-9-23-18;/h3-11,21H,2,20H2,1H3;1H |
InChI-Schlüssel |
VYNQQYHWHRGXIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CS4)N)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


